molecular formula C8H12N3O9P B1206782 6-Azauridine-5'-monophosphate CAS No. 2018-19-1

6-Azauridine-5'-monophosphate

Cat. No.: B1206782
CAS No.: 2018-19-1
M. Wt: 325.17 g/mol
InChI Key: LRVZOSYMNMNQFR-SHUUEZRQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Aza uridine 5’-monophosphate is a modified nucleoside that holds significant importance in the fields of biochemistry and molecular biology. This compound is a derivative of uridine monophosphate, where the uracil base is replaced by a 6-aza analogue. It plays a crucial role in the synthesis of various molecules and finds wide-ranging applications in scientific research .

Scientific Research Applications

6-Aza uridine 5’-monophosphate has extensive applications in scientific research, including:

Safety and Hazards

The safety data sheet for uridine 5’-monophosphate suggests avoiding contact with skin and eyes, avoiding breathing vapors or mists, and not ingesting the compound . If swallowed, immediate medical assistance should be sought . It’s important to note that these safety measures may not be directly applicable to 6-Aza uridine 5’-monophosphate, but they provide a general guideline for handling similar compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-aza uridine 5’-monophosphate typically involves the modification of uridine monophosphate. One common method includes the introduction of a nitrogen atom at the 6-position of the uracil ring. This can be achieved through a series of chemical reactions, including nitration, reduction, and cyclization.

Industrial Production Methods: Industrial production of 6-aza uridine 5’-monophosphate involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as crystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 6-Aza uridine 5’-monophosphate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogues .

Mechanism of Action

The mechanism of action of 6-aza uridine 5’-monophosphate involves its binding to the active site of the enzyme ribonucleotide reductase. This enzyme is responsible for converting ribonucleotides into deoxyribonucleotides. By binding to this enzyme, 6-aza uridine 5’-monophosphate obstructs the conversion process, thus impeding DNA and RNA synthesis. This inhibition is crucial for its role as an antiviral and anticancer agent .

Comparison with Similar Compounds

    Uridine 5’-monophosphate: A naturally occurring nucleotide involved in the synthesis of RNA.

    6-Azauridine: A prodrug that, upon conversion to 6-aza uridine 5’-monophosphate, inhibits uridine monophosphate synthase.

Comparison: 6-Aza uridine 5’-monophosphate is unique due to its ability to inhibit ribonucleotide reductase, a key enzyme in DNA and RNA synthesis. This sets it apart from similar compounds like uridine 5’-monophosphate, which does not have this inhibitory effect. Additionally, 6-aza uridine 5’-monophosphate’s modified structure allows it to be used in a broader range of scientific applications .

Properties

IUPAC Name

[(2R,3S,4R,5R)-5-(3,5-dioxo-1,2,4-triazin-2-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N3O9P/c12-4-1-9-11(8(15)10-4)7-6(14)5(13)3(20-7)2-19-21(16,17)18/h1,3,5-7,13-14H,2H2,(H,10,12,15)(H2,16,17,18)/t3-,5-,6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRVZOSYMNMNQFR-SHUUEZRQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N3O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60942235
Record name 5-Hydroxy-2-(5-O-phosphonopentofuranosyl)-1,2,4-triazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60942235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2018-19-1
Record name 6-Azauridine-5'-monophosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002018191
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-aza uridine 5'-monophosphate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03718
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 5-Hydroxy-2-(5-O-phosphonopentofuranosyl)-1,2,4-triazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60942235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Azauridine-5'-monophosphate
Reactant of Route 2
Reactant of Route 2
6-Azauridine-5'-monophosphate
Reactant of Route 3
6-Azauridine-5'-monophosphate
Reactant of Route 4
6-Azauridine-5'-monophosphate
Reactant of Route 5
6-Azauridine-5'-monophosphate
Reactant of Route 6
6-Azauridine-5'-monophosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.